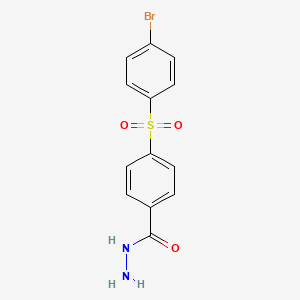

4-(4-Bromobenzene-1-sulfonyl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromobenzene-1-sulfonyl)benzohydrazide (4-BBH) is a heterocyclic compound that is used in a variety of scientific experiments. It is a colorless, crystalline solid that is soluble in water and ethanol. It is an important intermediate for the synthesis of many organic compounds and is used in the synthesis of pharmaceuticals, dyes, and other chemicals. 4-BBH is also used as a reagent in biochemical and physiological experiments.

Scientific Research Applications

Bioactive Schiff Base Compounds : Schiff base compounds, including those derived from benzohydrazide and sulfonohydrazide, have been synthesized and characterized. These compounds have shown significant biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with SS-DNA. They exhibit binding propensity towards SS-DNA via intercalation mode and have shown effectiveness against alkaline phosphatase enzyme and antimicrobial activity against several bacterial and fungal strains (Sirajuddin et al., 2013).

Synthesis and Structural Analysis : Research on synthesizing novel hydrazone Schiff base compounds, like 4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, has been conducted. These studies include structural investigation by X-ray crystallography, vibrational spectroscopic studies, and computational methods like Density Functional Theory (DFT) calculations. They explore the electronic properties, molecular structures, and various intermolecular interactions of these compounds (Arunagiri et al., 2018).

Catalytic Properties : A dioxomolybdenum(VI) complex derived from a related compound, 4-bromo-N'-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide, was synthesized and characterized. This complex exhibits catalytic property for sulfoxidation reactions, achieving high conversion rates of sulfide to sulfoxide (Wang et al., 2016).

Enzyme Inhibitory Potential : Research into the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties, starting from reactions involving compounds like 4-methylbenzenesulfonyl chloride, has been conducted. These studies focus on inhibitory activities against enzymes like α-glucosidase and acetylcholinesterase, along with in silico molecular docking results to support the findings (Abbasi et al., 2019).

Synthesis of Sulfonamides for Antibacterial and Anti-Inflammatory Applications : Another study aimed to synthesize sulfonamides with antibacterial potential and suitability as therapeutic agents for inflammatory diseases. The synthesized compounds were tested against various bacterial strains and for their inhibitory potential against Lipoxygenase enzyme (Abbasi et al., 2017).

properties

IUPAC Name |

4-(4-bromophenyl)sulfonylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3S/c14-10-3-7-12(8-4-10)20(18,19)11-5-1-9(2-6-11)13(17)16-15/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNNOFKDLSSNFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540629 |

Source

|

| Record name | 4-(4-Bromobenzene-1-sulfonyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromobenzene-1-sulfonyl)benzohydrazide | |

CAS RN |

20721-09-9 |

Source

|

| Record name | 4-(4-Bromobenzene-1-sulfonyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)